molecular formula C11H14ClNO3S B2665667 Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 544428-38-8

Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B2665667
CAS No.: 544428-38-8
M. Wt: 275.75
InChI Key: FXKSBBGLAJEBAR-UHFFFAOYSA-N
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Description

Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C11H14ClNO3S and a molecular weight of 275.76 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is used primarily in research settings.

Preparation Methods

The synthesis of Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate typically involves the reaction of 2-amino-4-ethyl-5-methylthiophene-3-carboxylate with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and alcohols.

Scientific Research Applications

Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interact with various proteins and enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

    Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate: Similar structure but lacks the ethyl and methyl groups on the thiophene ring.

    Methyl 2-[(bromoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-4-7-6(2)17-10(13-8(14)5-12)9(7)11(15)16-3/h4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKSBBGLAJEBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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